Isoflucypram

Beschreibung

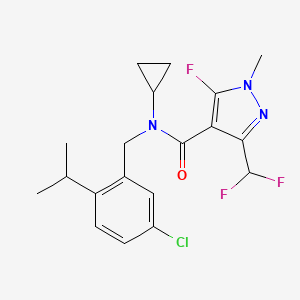

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClF3N3O/c1-10(2)14-7-4-12(20)8-11(14)9-26(13-5-6-13)19(27)15-16(17(21)22)24-25(3)18(15)23/h4,7-8,10,13,17H,5-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFUQUGZXLEHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Cl)CN(C2CC2)C(=O)C3=C(N(N=C3C(F)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301023707 | |

| Record name | Isoflucypram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255734-28-1 | |

| Record name | Isoflucypram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255734281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoflucypram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide; isoflucypram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFLUCYPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U324M8WWD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Isoflucypram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis pathway for isoflucypram, a potent succinate dehydrogenase inhibitor (SDHI) fungicide. The synthesis involves a convergent approach, culminating in the coupling of two key intermediates: N-(5-chloro-2-isopropylbenzyl)-N-cyclopropylamine and 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride. This document outlines the preparation of these precursors and the final amide bond formation, presenting quantitative data in structured tables and offering detailed experimental protocols.

Overall Synthesis Pathway

The synthesis of this compound can be visualized as a multi-step process involving the independent synthesis of a substituted benzylamine and a pyrazole carboxylic acid derivative, followed by their condensation.

Caption: Overall synthetic route to this compound.

Synthesis of N-(5-chloro-2-isopropylbenzyl)-N-cyclopropylamine

The synthesis of this key amine intermediate is achieved through a reductive amination process.

Step 1: Imine Formation and Reductive Amination

The initial step involves the reaction of 5-chloro-2-isopropylbenzaldehyde with cyclopropylamine to form the corresponding imine, which is then hydrogenated to the target secondary amine. A critical aspect of this step is the choice of catalyst and reaction conditions to prevent dehalogenation and the opening of the cyclopropane ring.[1][2]

Experimental Protocol:

A process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine involves the hydrogenation of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine in the presence of a specific platinum catalyst.[1][2] The reaction of 5-chloro-2-isopropylbenzaldehyde with cyclopropylamine is a key step. While specific quantitative data from a single source is not fully detailed, the process is designed to achieve high purity and yield by suppressing side reactions like dehalogenation.[1]

| Reactant 1 | Reactant 2 | Catalyst | Key Consideration |

| 5-chloro-2-isopropylbenzaldehyde | Cyclopropylamine | Platinum on carbon | Suppression of dehalogenation and ring opening. |

Synthesis of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride

This acyl chloride is prepared in a multi-step sequence starting from a pyrazole carbaldehyde derivative.

Step 1: Fluorination

The synthesis begins with the fluorination of 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol:

19.4 g (100 mmol) of 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde is charged in 120 ml of dimethylformamide. 6.27 g (110 mmol) of spray-dried potassium fluoride and 1 g (3 mol%) of Bu4N+HSO4- are added. The mixture is heated to 150°C and stirred at that temperature for 3 hours, leading to a 99% conversion.[3]

| Reactant | Reagent | Catalyst | Solvent | Temperature | Time | Conversion |

| 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde | Potassium fluoride | Bu4N+HSO4- | Dimethylformamide | 150°C | 3 h | 99% |

Step 2: Oxidation to Carboxylic Acid

The resulting 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde is then oxidized to the corresponding carboxylic acid. While a specific protocol for this exact substrate is not detailed in the provided search results, standard oxidation methods for aldehydes, such as using potassium permanganate or Jones reagent, can be employed.

Step 3: Chlorination to Acyl Chloride

The final step in preparing the acid chloride is the chlorination of the carboxylic acid.

Experimental Protocol:

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), to yield the desired 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride.

| Reactant | Reagent | Catalyst (optional) |

| 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid | Thionyl chloride | DMF |

Final Step: Synthesis of this compound

The culmination of the synthesis is the amide bond formation between the two key intermediates.

Experimental Protocol:

Under an argon atmosphere, a solution of 22.4 g (100 mmol) of N-(5-chloro-2-isopropylbenzyl)cyclopropylamine in 100 ml of chlorobenzene is prepared. To this, 21.2 g (100 mmol) of 1-methyl-3-difluoromethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride is added. The mixture is stirred at 100°C for 8 hours. For workup, the solvent is removed in vacuo, and the residue is washed with 50 ml of cold isopropanol to yield 37 g (93% of theory) of this compound as white crystals with a melting point of 108-110°C.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

| N-(5-chloro-2-isopropylbenzyl)-N-cyclopropylamine | 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride | Chlorobenzene | 100°C | 8 h | 93% |

This detailed guide provides a comprehensive overview of a viable synthetic pathway to this compound, intended to aid researchers and professionals in the field of agrochemical development. The provided protocols and data are based on publicly available information and should be adapted and optimized under appropriate laboratory conditions.

References

- 1. EP2841413B1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]

- 2. EP2841413A1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]

- 3. WO2014111449A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde - Google Patents [patents.google.com]

Discovery and Lead Optimization of Isoflucypram: A Technical Guide

Introduction

Isoflucypram is a next-generation fungicide, the first of a new subclass of succinate dehydrogenase inhibitors (SDHIs).[1][2][3] It offers broad-spectrum, long-lasting control of major foliar diseases in cereals, such as leaf blotch (Zymoseptoria tritici), brown rust (Puccinia recondita), and leaf scald (Rhynchosporium secalis).[1] Developed by Bayer, this compound's discovery is a prime example of a "mix and match" chemical design strategy, combined with extensive knowledge of SDHI chemistry.[1] This technical guide details the discovery process, lead optimization, and unique binding mode of this compound.

The Discovery Pathway: From Concept to a Novel Fungicide

The journey to this compound began with the exploration of sulfonyl carboxamides as a potential lead class for new fungicides.[1] This class was identified through a chemistry-based library design that ingeniously combined structural motifs from known herbicides and insecticides.[1]

The initial hit, compound A6 , demonstrated fungicidal activity in greenhouse trials, albeit with an unknown mode of action at the time.[1] This compound served as the critical starting point for a systematic chemical optimization program. The breakthrough came with the introduction of 3-substituted pyrazole carboxylic acids, particularly 5-fluoro-pyrazol-4-yl carboxylic acids (A7a ), which were essential for potent fungicidal efficacy and pointed towards succinate dehydrogenase (SDH) as the likely target.[1]

Further modifications, focusing on the lipophilic sulfonic acid component, led to the identification of compounds A10 and A11 , which showed an improved fungicidal profile.[1] However, A11 displayed weak efficacy in field trials, necessitating a significant shift in the chemical design.[1] This led to the incorporation of a key structural feature from the fungicide fluopicolide, resulting in compound A13 , the prototype of a new chemical class of N-benzyl-N-cyclopropyl carboxamides.[1] Subsequent optimization of the phenyl ring and the pyrazole acid moiety ultimately culminated in the selection of this compound (1 ) as the candidate with the best balance of efficacy and safety.[1]

Lead Optimization and Structure-Activity Relationships (SAR)

The lead optimization process for this compound was driven by extensive structure-activity relationship (SAR) studies to enhance its fungicidal potency. Two structural features are particularly noteworthy: the N-cyclopropyl group and the C1 linker between the carboxamide and the phenyl ring.[1]

2.1. The Critical Role of the N-Cyclopropyl Group

A key innovation in the this compound molecule is the substitution of the carboxamide nitrogen with a cyclopropyl group.[1] This is an unusual feature for an SDHI and is crucial for its high affinity. The SAR for this N-substituent is exceptionally sharp. As shown in Table 2, even minor modifications, such as increasing the ring size to cyclobutyl or cyclopentyl, or opening the ring to isopropyl, lead to a dramatic loss of in vitro efficacy.[1][4] The high potency of the N-cyclopropyl moiety is likely due to the expulsion of a water molecule from the binding pocket.[1][4]

2.2. Optimization of the Phenyl Ring Substituent

The substitution pattern on the phenyl ring also plays a significant role in the molecule's activity. The SAR of the ortho-phenyl substituent was determined to be 2-iPr > 2-CF3 ≥ 2-I > 2-TMS.[1] Derivatives with a 2-isopropyl substituent consistently showed the lowest ED50 values in cell tests with Zymoseptoria tritici.[1]

2.3. The Unprecedented C1 Linker

Another unique structural aspect of this compound is the C1 linker between the phenyl and carboxamide moieties.[1] Most other SDHIs have either no linker or a C2 linker.[1] The presence of the C1 linker in this compound leads to significantly higher in vitro efficacy compared to analogs with no linker.[1]

Data Presentation

The following tables summarize the quantitative data from the SAR studies.

Table 1: In Vitro Fungicidal Activity (ED50) of Phenyl-Substituted Analogs against Zymoseptoria tritici

| Compound | Ortho-Phenyl Substituent | ED50 (mg/L) |

| A16a | 2-iPr | 0.05 (±0.008) |

| A16b | 2-CF3 | 0.09 (±0.01) |

| A16c | 2-I | 0.10 (±0.02) |

| A16d | 2-TMS | 0.15 (±0.03) |

| 1 (this compound) | 2-iPr | 0.05 (±0.008) |

| Data from Desbordes et al., 2020.[1] |

Table 2: In Vitro Inhibition (pI50) of Botrytis cinerea SDH Enzyme by N-Substituted Analogs

| Compound | N-Substituent | pI50 |

| 2a | Cyclopropyl | 8.6 (±0.0) |

| 2i | Cyclobutyl | 7.6 (±0.1) |

| 2j | Cyclopentyl | 5.6 (±0.1) |

| 2g | Isopropyl | ≤4.20 |

| 1 (this compound) | Cyclopropyl | 8.6 (±0.0) |

| Data from Desbordes et al., 2020.[1] |

Mechanism of Action and Proposed Binding Mode

This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain.[1][5] This blockage of the tricarboxylic acid (TCA) cycle disrupts cellular respiration, ultimately leading to fungal cell death.[5]

The target of this compound is the ubiquinone binding site of the SDH enzyme, which is formed by subunits B, C, and D.[1] While the binding mode is thought to be similar to other SDHIs, the unique N-cyclopropyl group of this compound likely results in an altered interaction within this site.[1][4] It is postulated that the carboxamide oxygen forms a hydrogen bond with a conserved tryptophan residue, and the pyrazole moiety forms a hydrogen bond with a histidine residue.[4] The chloro-substituted phenyl ring is believed to bind within a hydrophobic pocket.[4] Unlike classical SDHIs, the N-cyclopropyl group does not appear to participate in a water-mediated hydrogen bond to Ser83C; instead, it is thought to expel a water molecule, contributing to its high affinity.[1][4]

Experimental Protocols

Detailed experimental protocols for the discovery and optimization of a commercial product like this compound are typically proprietary. However, based on the published research, the key experiments can be outlined as follows:

5.1. In Vitro Fungicidal Activity Assay (ED50 Determination)

-

Objective: To determine the concentration of a compound required to inhibit fungal growth by 50%.

-

General Protocol:

-

Fungal Culture: Pathogens such as Zymoseptoria tritici are cultured in a suitable liquid medium.

-

Compound Preparation: Test compounds are dissolved in a solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Assay Plate Preparation: The compound dilutions are added to the wells of a microtiter plate, followed by the addition of the fungal spore suspension.

-

Incubation: The plates are incubated under conditions suitable for fungal growth (temperature, humidity).

-

Growth Measurement: Fungal growth is typically assessed by measuring the optical density (OD) at a specific wavelength using a plate reader.

-

Data Analysis: The OD values are plotted against the compound concentrations, and the ED50 value is calculated using a suitable statistical model.

-

5.2. Biochemical Assay for SDH Enzyme Inhibition (pI50 Determination)

-

Objective: To measure the potency of a compound in inhibiting the target SDH enzyme.

-

General Protocol:

-

Enzyme Preparation: Mitochondria containing the SDH enzyme are isolated from the target fungus (e.g., Botrytis cinerea).

-

Compound Preparation: Test compounds are prepared in serial dilutions.

-

Assay Reaction: The isolated mitochondria, the test compound, and a substrate (e.g., succinate) are mixed in a reaction buffer. The reaction is initiated by adding an electron acceptor (e.g., DCPIP).

-

Measurement: The rate of the enzymatic reaction is measured by monitoring the change in absorbance of the electron acceptor over time using a spectrophotometer.

-

Data Analysis: The inhibition data is used to calculate the IC50 (concentration for 50% inhibition), which is then converted to the pI50 value (-log(IC50)).

-

Conclusion

The discovery and development of this compound represent a significant advancement in the field of SDHI fungicides. Through a combination of innovative library design, systematic optimization, and a deep understanding of the target's biochemistry, a novel molecule with exceptional efficacy was created. The unique structural features of this compound, namely the N-cyclopropyl group and the C1 linker, distinguish it from other SDHIs and are key to its potent, broad-spectrum activity against major cereal pathogens. This technical guide provides a comprehensive overview of the scientific journey that led to this next-generation crop protection tool.

References

- 1. This compound, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode | Performance Analytics [scinapse.io]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

Isoflucypram: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflucypram is a next-generation fungicide belonging to the chemical class of N-cyclopropyl-N-benzyl-pyrazole-carboxamides. It functions as a succinate dehydrogenase inhibitor (SDHI), a critical mode of action for controlling a broad spectrum of fungal pathogens in cereal crops. This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, biological efficacy, and key experimental data. Detailed methodologies for relevant assays are presented, and its primary signaling pathway is visualized.

Chemical Identity

This compound is distinguished by its unique chemical structure, which contributes to its high efficacy and specific binding properties.

| Identifier | Value |

| IUPAC Name | N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide[1][2] |

| CAS Number | 1255734-28-1[1][3] |

| Molecular Formula | C₁₉H₂₁ClF₃N₃O[1][4] |

| Molecular Weight | 399.84 g/mol [4][5] |

Physicochemical and Toxicological Properties

The physicochemical properties of this compound influence its behavior and fate in the environment. Its toxicological profile is crucial for risk assessment.

| Property | Value | Source |

| logKOW (Octanol-Water Partition Coefficient) | 4.0 | [6] |

| Water Solubility | 1.8 mg/L | [6] |

| Soil Half-life (DT₅₀) | 9.84 - 875 days (laboratory studies) | [7] |

| Aquatic Toxicity | High toxicity to aquatic systems | [7][8] |

| Human Health | May cause skin sensitization or irritation | [7] |

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.[6] This enzyme is a key component of the tricarboxylic acid (TCA) cycle and cellular respiration.

By binding to the ubiquinone binding site (Q-site) of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate.[3][6] This disruption of the electron transport chain inhibits ATP production, leading to the cessation of fungal growth and eventual cell death. The unique N-cyclopropyl substitution in this compound's structure is thought to result in an altered binding mode within the Q-site compared to other SDHIs.[3][6]

Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.

Biological Efficacy

This compound demonstrates high efficacy against a range of economically important fungal pathogens in cereal crops.[6] Field trials have shown excellent control of major leaf diseases.

| Pathogen | Disease | Crop |

| Zymoseptoria tritici | Septoria tritici blotch | Wheat |

| Puccinia recondita | Brown rust | Wheat |

| Puccinia striiformis | Yellow rust | Wheat |

| Pyrenophora teres | Net blotch | Barley |

Experimental Protocols

Biochemical Assay for SDH Inhibition

This protocol outlines a method to determine the inhibitory potential of this compound on the succinate dehydrogenase enzyme from fungal sources such as Botrytis cinerea.

Methodology:

-

Preparation of Mitochondria: Isolate mitochondria from the target fungus through differential centrifugation.

-

Enzyme Assay:

-

The assay mixture contains a buffer (e.g., potassium phosphate buffer, pH 7.2), succinate as the substrate, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

-

Add varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) to the assay mixture.

-

Initiate the reaction by adding the mitochondrial preparation.

-

-

Measurement: Monitor the reduction of the electron acceptor spectrophotometrically over time. The rate of reaction is proportional to the SDH activity.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or the pI₅₀ (-log IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A pI₅₀ of 8.6 (±0.0) has been reported for this compound against Botrytis cinerea complex II.[3]

Zebrafish Chronic Toxicity Assay

This protocol is designed to assess the chronic toxic effects of this compound on the reproduction and intestinal health of zebrafish (Danio rerio).[8]

Methodology:

-

Exposure: Expose adult zebrafish (e.g., 4-month-old) to different concentrations of this compound (e.g., 0, 0.008, and 0.08 µM) in their aquatic environment for an extended period (e.g., 120 days).[8]

-

Reproductive Assessment:

-

Histopathological Analysis:

-

After the full exposure period, collect intestinal tissues from the F0 generation zebrafish.[8]

-

Perform histological analysis to observe any changes in the intestinal structure, such as villi morphology.[8]

-

Analyze the mitochondrial ultrastructure in intestinal cells using transmission electron microscopy.[8]

-

-

Gene Expression Analysis: Conduct transcriptomic analysis (e.g., RNA-Seq) on intestinal tissues to identify differentially expressed genes, particularly those involved in mitochondrial energy metabolism.[8]

Caption: Experimental workflow for assessing the chronic toxicity of this compound in zebrafish.

Analytical Method for Residue Determination

This protocol describes a method for the determination of this compound residues in agricultural food commodities using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Sample Extraction (QuEChERS-based):

-

Homogenize the sample (e.g., hulled rice, potato, soybean).

-

Extract a representative portion with 0.1% formic acid in acetonitrile.

-

Add magnesium sulfate and sodium chloride, then centrifuge.

-

-

Sample Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

-

Take an aliquot of the supernatant and add it to a d-SPE tube containing C18 sorbent and magnesium sulfate to remove interferences.

-

Centrifuge and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the cleaned-up extract into an LC-MS/MS system.

-

Chromatographic Separation: Use a C18 column with a mobile phase gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) for quantification and confirmation of this compound.

-

-

Quantification: Determine the concentration of this compound in the sample by comparing its response to a matrix-matched calibration curve.

Conclusion

This compound is a potent SDHI fungicide with a unique chemical structure that confers high efficacy against key fungal pathogens in cereals. Its mechanism of action is well-defined, involving the disruption of the mitochondrial electron transport chain. Understanding its physicochemical properties, biological activity, and toxicological profile is essential for its responsible use in agriculture and for ongoing research and development in crop protection. The experimental protocols provided offer a framework for further investigation into the properties and effects of this important agrochemical.

References

- 1. This compound, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. idagaard.dk [idagaard.dk]

- 6. researchgate.net [researchgate.net]

- 7. This compound (Ref: BCS-CN88460) [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

Elucidation of the Molecular Structure of Isoflucypram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure elucidation of Isoflucypram, a next-generation succinate dehydrogenase inhibitor (SDHI) fungicide. The document outlines the chemical identity, synthesis protocols, and analytical methods integral to its structural confirmation, and details its mechanism of action.

Chemical Identity and Physicochemical Properties

This compound is a tertiary carboxamide fungicide developed by Bayer.[1] Its molecular structure is defined by a unique combination of a pyrazole-4-carboxamide core, an N-cyclopropyl group, and a substituted benzyl moiety.[1][2] This distinct structure places it in a new subclass of SDHI fungicides.[2]

The definitive identification of this compound is established through its chemical nomenclature and structural identifiers.

| Property | Value | Source(s) |

| IUPAC Name | N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide | [3] |

| CAS Number | 1255734-28-1 | [3] |

| Molecular Formula | C₁₉H₂₁ClF₃N₃O | [3] |

| Molecular Weight | 399.84 g/mol | [4] |

| InChI Key | JEFUQUGZXLEHLD-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)C1=C(C=C(C=C1)Cl)CN(C2CC2)C(=O)C3=C(N(N=C3C(F)F)C)F | [3] |

| Physical State | Solid | |

| Melting Point | 106-111 °C |

Structural Elucidation: Synthesis and Analytical Confirmation

The elucidation of this compound's structure is intrinsically linked to its chemical synthesis. While specific raw spectroscopic data from the initial discovery is proprietary, the process outlined in the patent literature provides the experimental basis for its formation and structural verification. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are fundamental to confirming the identity of the synthesized compound.

Experimental Protocol: Chemical Synthesis

The synthesis of this compound can be achieved through various methods, with one-step processes being developed for efficiency. A key patented method involves the reaction of a pyrazole carbaldehyde derivative with a specific amine.[5]

Protocol for the Synthesis of N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide (this compound) [5]

-

Reactants:

-

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde

-

N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride

-

Oxidizing agent (e.g., Sodium hypochlorite)

-

Base (e.g., Sodium bicarbonate)

-

Catalyst (e.g., a source of cyanide ions like sodium cyanide)

-

-

Solvent:

-

Acetonitrile, N,N-dimethylformamide (DMF), methanol, or toluene can be used.[5]

-

-

Procedure:

-

A solution of N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride and a base (e.g., sodium bicarbonate) is prepared in the chosen solvent (e.g., acetonitrile).

-

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is added to the mixture.

-

A catalytic amount of sodium cyanide is added.

-

An oxidizing agent, such as a sodium hypochlorite solution, is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which can be monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product is isolated through standard workup procedures, which may include extraction, washing with water and brine, drying over a desiccant (e.g., sodium sulfate), and concentration under reduced pressure.

-

The final product is purified, typically by column chromatography on silica gel.

-

The identity of the resulting white solid is then confirmed using the analytical methods described below.

Standard Analytical Methodologies for Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H-NMR would confirm the presence and connectivity of protons on the aromatic ring, the isopropyl group, the cyclopropyl ring, the benzyl methylene bridge, and the pyrazole methyl group. ¹³C-NMR would identify all 19 unique carbon atoms in the molecule. The coupling patterns and chemical shifts would be definitive for the assigned structure.[6]

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.[6] Techniques like electrospray ionization (ESI-MS) would yield the mass of the protonated molecule [M+H]⁺, which should correspond to the calculated exact mass of C₁₉H₂₂ClF₃N₃O⁺. Fragmentation patterns observed in MS/MS experiments would further corroborate the structure by showing the loss of specific moieties, such as the cyclopropyl or benzyl groups.

Single-Crystal X-ray Diffraction: For unambiguous proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, confirming bond lengths, bond angles, and the overall conformation of the molecule.[6]

Logical and Signaling Pathway Visualizations

Experimental Workflow: Synthesis and Confirmation

The following diagram illustrates the logical workflow from synthesis to structural confirmation of this compound.

Signaling Pathway: Mechanism of Action

This compound functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[2] This disruption halts cellular respiration and energy production, leading to fungal cell death.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H21ClF3N3O | CID 66553206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - N-[[5-Chloro-2-(1-methylethyl)phenyl]methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide [sigmaaldrich.com]

- 5. JP2016529304A - Method for synthesizing N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]

- 6. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoflucypram: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflucypram is a novel pyrazole-carboxamide fungicide developed by Bayer CropScience.[1] As a succinate dehydrogenase inhibitor (SDHI), it plays a crucial role in the control of a broad spectrum of fungal pathogens in cereal crops.[1] Understanding the solubility of this compound in various organic solvents is fundamental for developing stable and effective formulations, designing analytical methods, and conducting toxicological and environmental fate studies. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, details the experimental protocols for its determination, and illustrates key concepts through logical diagrams.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of aqueous and organic solvents. The data, primarily sourced from regulatory and evaluation data, is summarized below. All measurements were conducted at 20°C.

| Solvent | Solubility (g/L) | Temperature (°C) | Data Quality |

| Water (pH 7) | 0.0018 | 20 | Verified |

| n-Heptane | 1.2 | 20 | Verified |

| Toluene | 97 | 20 | Verified |

| Organic Solvents (general) | > 250 | 20 | Verified |

Data sourced from the Pesticide Properties DataBase (PPDB).[1]

Factors Influencing Solubility

The solubility of a compound like this compound is not an intrinsic constant but is influenced by several factors. For researchers and formulation scientists, understanding these factors is key to manipulating and predicting its behavior in different solvent systems. The primary determinants include the physicochemical properties of both the solute (this compound) and the solvent, as well as extrinsic conditions like temperature.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure in its physicochemical characterization. The internationally recognized OECD Guideline 105 , specifically the "Flask Method," is a standard protocol for determining the water and organic solvent solubility of substances. This method is suitable for compounds with solubilities above 10-2 g/L.

Principle of the Flask Method

The flask method involves saturating a solvent with the test substance at a specific temperature and then measuring the concentration of the substance in the saturated solution. Equilibrium is achieved by agitating the solvent with an excess of the substance over a defined period.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for determining the solubility of this compound in an organic solvent using the flask method.

References

An In-depth Technical Guide to the Stereoisomers and Biological Activity of Isoflucypram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflucypram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide developed by Bayer CropScience, demonstrating broad-spectrum and long-lasting efficacy against major foliar diseases in cereals.[1][2] As with many modern agrochemicals, the stereochemistry of this compound is a critical aspect of its biological activity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, its mechanism of action, and the associated biological activity. While quantitative data on the individual enantiomers of this compound is not publicly available, this guide consolidates existing data on the racemic mixture and its analogs, details relevant experimental protocols for assessing fungicidal activity, and visualizes the key pathways and experimental workflows.

Introduction to this compound and its Stereochemistry

This compound belongs to the chemical class of N-cyclopropyl-N-benzyl-pyrazole-carboxamides and is distinguished by a chiral center at the benzylic carbon of the N-[(5-chloro-2-isopropylphenyl)methyl] substituent. This results in the existence of two enantiomers, the (R)- and (S)-isomers.[3] The presence of stereoisomers is significant as they can exhibit different biological activities, toxicities, and environmental fates.[4]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][5] SDH plays a crucial role in cellular respiration by oxidizing succinate to fumarate. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, this compound blocks this vital step, leading to a disruption of ATP production and ultimately, fungal cell death.[1][5]

The binding of this compound to the Qp site is a highly specific interaction. The N-cyclopropyl group of this compound is a unique structural feature that is thought to contribute to its altered and highly potent binding mode compared to other SDHIs.[1]

Signaling Pathway: Inhibition of Mitochondrial Respiration

The following diagram illustrates the mechanism of action of this compound.

Biological Activity of this compound Stereoisomers

While it is well-established that the biological activity of chiral fungicides often resides predominantly in one enantiomer, specific quantitative data comparing the fungicidal efficacy of the (R)- and (S)-enantiomers of this compound against key fungal pathogens such as Zymoseptoria tritici and Puccinia triticina are not publicly available. Research on other chiral fungicides has demonstrated significant differences in the bioactivity of stereoisomers.[4]

However, quantitative data on the inhibitory activity of racemic this compound and its analogs against the succinate dehydrogenase enzyme from Botrytis cinerea has been published.[1] This data, presented as pI50 values (the negative logarithm of the half-maximal inhibitory concentration), provides valuable insight into the structure-activity relationships of this chemical class.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Analogs against Botrytis cinerea Succinate Dehydrogenase

| Compound | N-substituent | pI50 (± SD) |

| This compound | Cyclopropyl | 8.6 (± 0.0) |

| Analog 1 | H | 6.5 (± 0.1) |

| Analog 2 | Methyl | 6.8 (± 0.1) |

| Analog 3 | Ethyl | 6.2 (± 0.1) |

| Analog 4 | Isopropyl | ≤4.20 |

| Analog 5 | Cyclobutyl | 7.6 (± 0.1) |

| Analog 6 | Cyclopentyl | ≤4.20 |

| Data adapted from Desbordes et al., 2020.[1] |

The data clearly indicates the critical role of the N-cyclopropyl substituent for the high inhibitory potency of this compound.

Experimental Protocols

Detailed experimental protocols for the separation and individual testing of this compound enantiomers are not available in the public domain. However, based on standard methodologies for the evaluation of fungicides, the following protocols would be appropriate for determining the biological activity of this compound and its stereoisomers.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the half-maximal effective concentration (EC50) of a fungicide against a fungal pathogen.

Methodology:

-

Media Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar) and autoclave. Cool the medium to 50-55°C in a water bath.

-

Fungicide Amendment: Prepare stock solutions of the this compound enantiomers and the racemic mixture in a suitable solvent (e.g., DMSO). Add the required volumes of the stock solutions to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). A solvent-only control should also be prepared.

-

Plating: Dispense the fungicide-amended and control media into sterile Petri dishes.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a fungal culture onto the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus in the dark.

-

Data Collection: When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.

-

Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use a statistical software package to perform a probit or log-logistic regression analysis to determine the EC50 value.

Succinate Dehydrogenase (SDH) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the compound on the target enzyme.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from the target fungal species using differential centrifugation.

-

Enzyme Activity Measurement: The SDH activity can be measured spectrophotometrically by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT, in the presence of succinate.

-

Inhibition Assay: Pre-incubate the isolated mitochondria with various concentrations of the this compound enantiomers and the racemic mixture.

-

Reaction Initiation: Initiate the enzymatic reaction by adding succinate.

-

Data Analysis: Measure the rate of the reaction and calculate the percentage of inhibition for each concentration. Determine the half-maximal inhibitory concentration (IC50) and subsequently the pI50 value.

Experimental Workflow Diagram

Conclusion

This compound is a highly effective SDHI fungicide with a complex stereochemistry that likely plays a significant role in its biological activity. While the specific fungicidal activities of the individual (R)- and (S)-enantiomers have not been publicly disclosed, the available data on the racemic mixture and its analogs underscore the importance of the N-cyclopropyl moiety for its potent inhibition of the fungal succinate dehydrogenase enzyme. The experimental protocols outlined in this guide provide a robust framework for the further investigation of the stereoselective bioactivity of this compound and other chiral fungicides. A deeper understanding of the contributions of individual stereoisomers to the overall efficacy will be crucial for the development of more effective and environmentally sound crop protection solutions.

References

- 1. This compound, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bayer receives approval for ‘groundbreaking’ new fungicide [cropscience.bayer.co.uk]

- 3. This compound (Ref: BCS-CN88460) [sitem.herts.ac.uk]

- 4. Comparative studies on biological activity of /+/R and /-/S enantiomers of cyclophosphamide and ifosfamide. I. Antitumour effect of cyclophosphamide and ifosfamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mode of Action of Isoflucypram on Succinate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflucypram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide, distinguished by its unique N-cyclopropyl-N-benzyl-pyrazole carboxamide chemical structure.[1][2] It represents a new subclass within the Fungicide Resistance Action Committee (FRAC) Group 7.[1][3][4] Like other SDHIs, this compound targets complex II (succinate dehydrogenase) of the mitochondrial electron transport chain, a critical enzyme for fungal respiration.[5][6] Its primary mode of action involves the inhibition of succinate dehydrogenase at the ubiquinone (Qp) binding site, thereby blocking the oxidation of succinate to fumarate and halting cellular respiration, which ultimately leads to fungal cell death.[3][7] A key feature of this compound is its postulated altered binding mode within the Qp site, attributed to its N-cyclopropyl group, which is believed to contribute to its high efficacy.[3][5][7] This document provides a comprehensive overview of the mode of action of this compound on succinate dehydrogenase, including quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a vital enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it is a key component of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). SDH catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone (coenzyme Q) to ubiquinol. This process is essential for the generation of ATP, the primary energy currency of the cell.

This compound, along with other SDHI fungicides, exerts its fungicidal activity by binding to the ubiquinone-binding pocket (Qp site) of the SDH enzyme.[3][5] This binding site is a hydrophobic cavity formed by the SdhB, SdhC, and SdhD subunits of the complex.[6] By occupying the Qp site, this compound physically obstructs the binding of the natural substrate, ubiquinone. This blockage of the electron transport chain at complex II leads to a cascade of detrimental effects for the fungal cell, including the inhibition of ATP synthesis and the accumulation of reactive oxygen species (ROS), ultimately resulting in cell death.

Postulated Altered Binding Mode

A distinguishing characteristic of this compound is its N-cyclopropyl-N-benzyl-pyrazole carboxamide structure.[1][2] It is hypothesized that the N-cyclopropyl group induces an altered binding conformation within the Qp site compared to classical SDHIs.[3][7] While many SDHIs are thought to form a hydrogen bond with a conserved water molecule that in turn interacts with an amino acid residue (such as serine) in the Qp site, the bulky cyclopropyl group of this compound is believed to displace this water molecule.[3] The resulting entropic gain from the release of the water molecule is thought to contribute significantly to the high binding affinity and potent inhibitory activity of this compound.[3]

Quantitative Data on this compound Efficacy

The inhibitory potency of this compound has been quantified against various fungal pathogens. The following tables summarize key efficacy data from biochemical and cellular assays.

Table 1: Biochemical Inhibition of Succinate Dehydrogenase (Complex II) from Botrytis cinerea

| Compound/Substituent (on N-benzyl-pyrazole carboxamide backbone) | pI50 (-log IC50) | Standard Deviation |

| This compound (N-cyclopropyl) | 8.6 | ± 0.0 |

| H | 5.50 | ± 0.10 |

| Propargyl | 6.67 | ± 0.09 |

| Allyl | 4.93 | ± 0.09 |

| Isopropyl | ≤4.20 | (n.d.) |

| Cyclopentyl | ≤4.20 | (n.d.) |

| Data from Desbordes et al., 2020.[3][7] |

Table 2: In Vitro Efficacy against Zymoseptoria tritici

| Compound | ED50 (µg/mL) | Standard Deviation |

| This compound | 0.05 | ± 0.008 |

| Data from Desbordes et al., 2020.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mode of action of this compound on succinate dehydrogenase.

Biochemical Assay for SDH Inhibition (pI50 Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) and subsequently the pI50 value of a compound against SDH using a spectrophotometric assay with the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Isolated mitochondria or purified SDH enzyme

-

SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

-

Succinate solution (substrate)

-

DCPIP solution (electron acceptor)

-

Phenazine methosulfate (PMS; intermediate electron carrier)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm in kinetic mode

Procedure:

-

Preparation of Reagents: Prepare stock solutions of succinate, DCPIP, PMS, and the test compound in the assay buffer. A range of concentrations of the test compound should be prepared by serial dilution.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

SDH Assay Buffer

-

A constant volume of the mitochondrial preparation or purified enzyme.

-

Varying concentrations of the test compound (or solvent control).

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of succinate, DCPIP, and PMS to each well.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of DCPIP reduction is proportional to SDH activity.

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor from the linear portion of the kinetic curve.

-

Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Calculate the pI50 value as the negative logarithm of the IC50 value (pI50 = -log[IC50]).

-

In Vitro Mycelial Growth Inhibition Assay (ED50 Determination)

This protocol details the determination of the half-maximal effective concentration (ED50) of a fungicide required to inhibit the mycelial growth of a target fungus.

Materials:

-

Pure culture of the target fungus (e.g., Zymoseptoria tritici)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Media Preparation: Prepare the growth medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.

-

Fungicide Amendment: Add the required volumes of the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A solvent control (without fungicide) should also be prepared.

-

Pouring Plates: Gently swirl the amended agar to ensure even distribution of the fungicide and pour into sterile petri dishes. Allow the plates to solidify.

-

Inoculation: Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the actively growing edge of a fresh culture of the target fungus. Place one mycelial plug in the center of each fungicide-amended and control plate.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

-

Measurement: After a defined incubation period (when the mycelial growth in the control plates has reached a significant diameter but not the edge of the plate), measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Data Analysis:

-

Calculate the average colony diameter for each fungicide concentration.

-

Determine the percentage of mycelial growth inhibition for each concentration relative to the solvent control: [(Diameter_control - Diameter_treatment) / Diameter_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the fungicide concentration.

-

Calculate the ED50 value, the concentration of the fungicide that causes 50% inhibition of mycelial growth, by fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mode of action of this compound.

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Caption: Comparison of the postulated binding modes of classical SDHIs and this compound.

Caption: A typical experimental workflow for characterizing the mode of action of this compound.

Resistance Mechanisms

As with other single-site inhibitors, there is a risk of resistance development to this compound. Resistance to SDHI fungicides is primarily associated with target-site mutations in the genes encoding the SdhB, SdhC, and SdhD subunits of the succinate dehydrogenase enzyme.[8] These mutations can alter the structure of the Qp binding site, thereby reducing the binding affinity of the fungicide. Monitoring for the emergence of resistant fungal populations is crucial for the sustainable use of this compound and other SDHIs.

Conclusion

This compound is a potent, next-generation SDHI fungicide with a unique chemical structure that confers a highly effective mode of action against a broad spectrum of fungal pathogens. Its inhibitory action on succinate dehydrogenase, a critical enzyme in fungal respiration, is well-established. The postulated altered binding mode of this compound within the ubiquinone binding site provides a compelling explanation for its high intrinsic activity. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the field of fungicide science and development, facilitating further investigation into this important class of agricultural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Fungicide sensitivity levels in the Lithuanian Zymoseptoria tritici population in 2021 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Site Interaction of Isoflucypram with Succinate Dehydrogenase (SDH)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Novel SDHI Fungicide

Succinate dehydrogenase inhibitors (SDHIs) represent a cornerstone in the management of fungal diseases in agriculture, targeting a crucial enzyme in the mitochondrial electron transport chain.[1] Isoflucypram is a next-generation SDHI developed by Bayer, offering robust, long-lasting control of major foliar diseases in cereals.[1][2] It is the first representative of a new subclass of SDHIs recognized by the Fungicide Resistance Action Committee (FRAC), known as N-cyclopropyl-N-benzyl-pyrazole carboxamides.[1][3] This classification stems from its unique molecular structure, which dictates an altered and unusual binding mode to the succinate dehydrogenase (SDH) enzyme compared to classical SDHIs.[1][4] This guide provides a detailed technical overview of the this compound-SDH interaction, presenting quantitative data, experimental methodologies, and visual schematics to elucidate its mechanism of action.

The Molecular Target: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a heterotetrameric enzyme complex embedded in the inner mitochondrial membrane.[1][2] It plays a pivotal role in cellular respiration by linking the tricarboxylic acid (TCA) cycle with the electron transport chain. The complex consists of four subunits:

-

SdhA: The flavoprotein subunit containing the flavin adenine dinucleotide (FAD) cofactor.

-

SdhB: The iron-sulfur protein subunit containing three iron-sulfur clusters.

-

SdhC & SdhD: Transmembrane subunits that anchor the complex to the mitochondrial membrane and form the binding site for ubiquinone (Coenzyme Q).

SDHI fungicides, including this compound, act by competitively inhibiting the ubiquinone binding site (Qp site) .[5] This binding pocket is formed by residues from the SdhB, SdhC, and SdhD subunits.[1][6] By blocking this site, SDHIs interrupt the transfer of electrons from succinate to ubiquinone, thereby halting ATP production and leading to fungal cell death.

This compound's Unique Binding Interaction

The defining feature of this compound is its N-cyclopropyl group, which distinguishes it from the vast majority of SDHIs that possess a secondary carboxamide function.[1] This structural alteration leads to a distinct binding mode within the Qp site.

Postulated Binding Mode

Based on molecular modeling and structure-activity relationship (SAR) studies, the binding of this compound in the Qp site of Zymoseptoria tritici is postulated to involve several key interactions:[1][2]

-

Hydrogen Bond (Carboxamide): The oxygen atom of the carboxamide group forms a crucial hydrogen bond with the NH sidechain of a conserved tryptophan (Trp) residue.

-

Hydrogen Bond (Pyrazole): The pyrazole moiety establishes a second hydrogen bond with the NH sidechain of a conserved histidine (His) residue.

-

Hydrophobic Interaction: The chloro-substituted phenyl ring fits into a hydrophobic pocket within the binding site.

The Critical Difference: Absence of Water-Mediated Bonding

Classical SDHIs typically feature a carboxamide hydrogen that forms a water-mediated hydrogen bond to a key serine (Ser) residue (e.g., Ser83C in Z. tritici).[1][2] However, this compound's tertiary amide structure, with the cyclopropyl group replacing this hydrogen, does not support this water-mediated interaction .[1] This altered binding is a defining characteristic of this compound and its subclass, potentially influencing its efficacy and cross-resistance profile.

References

- 1. This compound, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. SDHI Fungicides | FRAC [frac.info]

isoflucypram 1H NMR and 13C NMR spectral data

Isoflucypram: A Technical Overview of its Structural Elucidation by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum pyrazole-carboxamide fungicide. Its efficacy is rooted in its specific chemical structure, which allows it to act as a succinate dehydrogenase inhibitor (SDHI). A comprehensive understanding of this structure is paramount for researchers in agrochemistry and drug development for structure-activity relationship (SAR) studies, metabolism analysis, and the development of new analogues. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound in solution. This technical guide provides an overview of the anticipated ¹H and ¹³C NMR spectral data for this compound, based on its known chemical structure, and outlines a general experimental protocol for acquiring such data.

Chemical Structure of this compound

The IUPAC name for this compound is N-[[5-chloro-2-(1-methylethyl)phenyl]methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide. Its chemical structure is presented below, with numbering to facilitate the discussion of NMR spectral assignments.

isoflucypram mass spectrometry fragmentation analysis

In-depth Technical Guide: Isoflucypram Mass Spectrometry Fragmentation Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a broad-spectrum pyrazolecarboxamide fungicide and a succinate dehydrogenase inhibitor (SDHI).[1] Its chemical formula is C₁₉H₂₁ClF₃N₃O with a molecular weight of 399.84 g/mol .[2] A comprehensive analysis of publicly available scientific literature and data repositories reveals a significant gap in detailed information regarding the mass spectrometry fragmentation of this compound. While analytical methods for the detection of various pesticides, including this compound, in different matrices are described, specific experimental data on its fragmentation pathways, product ions, and the precise conditions for their generation are not extensively documented. This guide summarizes the available chemical information for this compound and outlines a general approach for its mass spectrometric analysis based on common practices for similar compounds.

Introduction to this compound

This compound is a synthetic fungicide belonging to the chemical class of pyrazolecarboxamide fungicides.[1] Developed by Bayer, it is utilized for the control of a wide range of fungal diseases in cereal crops.[2] Its mode of action is the inhibition of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, a crucial pathway for fungal metabolism.[2][3]

Chemical Structure and Properties:

The IUPAC name for this compound is N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide.[2] Its structure is characterized by a central pyrazole ring substituted with a difluoromethyl group, a fluorine atom, and a methyl group. This core is linked via a carboxamide group to an N-cyclopropyl-N-benzyl moiety, with the benzyl ring further substituted with chlorine and isopropyl groups.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁ClF₃N₃O | [2] |

| Molecular Weight | 399.84 g/mol | [2] |

| CAS Number | 1255734-28-1 | [1] |

| Chemical Class | Pyrazolecarboxamide fungicide | [1] |

Mass Spectrometry Analysis of this compound: A General Protocol

2.1. Sample Preparation: QuEChERS Method

A common and effective method for extracting pesticide residues from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5]

Experimental Protocol:

-

Homogenization: Homogenize a representative sample (e.g., 10-15 g of a food matrix) with water.

-

Extraction: Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.

-

Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add a d-SPE cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences).

-

Final Preparation: Centrifuge the sample and filter the supernatant into an autosampler vial for LC-MS/MS analysis.

2.2. Liquid Chromatography Separation

Reverse-phase liquid chromatography is typically employed for the separation of moderately polar pesticides like this compound.

Typical LC Parameters:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

2.3. Mass Spectrometry Detection

Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode is the preferred method for the sensitive and selective detection of pyrazolecarboxamide fungicides.

Hypothetical MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Precursor Ion: The protonated molecule of this compound, [M+H]⁺, with a calculated m/z of 400.14.

-

Collision Gas: Argon.

-

Collision Energy: Optimization would be required to determine the optimal energy for producing characteristic product ions.

-

Product Ions: Specific product ions would need to be determined experimentally through product ion scans (see Section 3).

Predicted Fragmentation Pathways of this compound

Without experimental data, the fragmentation pathways of this compound can only be predicted based on its chemical structure and the known fragmentation patterns of similar molecules. The amide bond and the bonds connecting the different ring systems are likely to be the most labile sites.

Logical Workflow for Fragmentation Analysis:

Caption: A logical workflow for tandem mass spectrometry analysis.

Potential Fragmentation Sites and Predicted Product Ions:

The following diagram illustrates the potential fragmentation pathways for the protonated this compound molecule. The cleavage of the amide bond is a common fragmentation pathway for carboxamide-containing compounds. Other likely fragmentations could involve the loss of the cyclopropyl group or cleavages within the benzyl moiety.

Caption: Predicted major fragmentation pathways of this compound.

Quantitative Data Summary (Hypothetical):

A crucial aspect of a definitive fragmentation analysis is a table summarizing the observed precursor and product ions with their corresponding mass-to-charge ratios (m/z) and relative intensities. As no experimental data is publicly available, the following table is a template for how such data should be presented.

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Proposed Fragment Structure | Relative Abundance (%) |

| 400.14 | To be determined | To be determined | To be determined | To be determined |

| 400.14 | To be determined | To be determined | To be determined | To be determined |

| 400.14 | To be determined | To be determined | To be determined | To be determined |

Conclusion and Future Work

This technical guide highlights the current lack of publicly available, detailed mass spectrometry fragmentation data for the fungicide this compound. While general analytical methodologies for pesticide analysis provide a framework for its detection, the specific product ions and fragmentation pathways remain to be experimentally determined and published. Future research should focus on conducting comprehensive tandem mass spectrometry experiments on this compound analytical standards to elucidate its fragmentation patterns under various collision energies. This information is essential for developing highly selective and robust analytical methods for residue analysis and for the identification of its metabolites and environmental degradation products. Such data would be invaluable to researchers, analytical scientists, and professionals in the fields of food safety and environmental monitoring.

References

- 1. This compound (Ref: BCS-CN88460) [sitem.herts.ac.uk]

- 2. This compound | C19H21ClF3N3O | CID 66553206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. repositorio.ipbeja.pt [repositorio.ipbeja.pt]

- 6. skyfox.co [skyfox.co]

The Structural Elucidation of Isoflucypram: A Technical Overview of its Molecular Conformation and Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflucypram is a novel broad-spectrum fungicide developed by Bayer, belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1] It represents the first of a new subclass of SDHI fungicides, characterized by an N-cyclopropyl-N-benzyl-pyrazole carboxamide structure, and demonstrates exceptional efficacy against major foliar diseases in cereals.[2][3][4] This technical guide provides a comprehensive overview of the available information on the molecular structure and conformation of this compound, its mechanism of action, and the associated experimental considerations. While an experimentally determined crystal structure is not publicly available at the time of this publication, this document synthesizes data from published literature and computational predictions to offer insights into its unique structural features and their implications for its fungicidal activity.

Molecular Structure and Properties

This compound is a tertiary carboxamide with the chemical formula C₁₉H₂₁ClF₃N₃O and a molecular weight of 399.84 g/mol .[1][5] Its systematic IUPAC name is N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide.[1][6] The molecule is chiral, though specific enantiomeric activities are not detailed in the reviewed literature.[5]

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁ClF₃N₃O | [1][5][6] |

| Molecular Weight | 399.84 g/mol | [5] |

| IUPAC Name | N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide | [1][6] |

| InChIKey | JEFUQUGZXLEHLD-UHFFFAOYSA-N | [1][5][6] |

| SMILES | CC(C)C1=C(C=C(C=C1)Cl)CN(C2CC2)C(=O)C3=C(N(N=C3C(F)F)C)F | [1] |

| Stereochemistry | Achiral (as a racemic mixture) | [5] |

Postulated Conformation and Binding Mode

This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[7][8][9] This inhibition blocks the oxidation of succinate to fumarate, a crucial step in the tricarboxylic acid (TCA) cycle and electron transport chain, ultimately leading to fungal cell death.[7][10]

A key structural feature of this compound is the N-cyclopropyl group, which distinguishes it from many other SDHI fungicides.[2][11] It is postulated that this cyclopropyl moiety leads to an altered binding mode within the ubiquinone (Qp) binding site of the SDH enzyme compared to classical SDHIs.[2][4][11] While many SDHIs are thought to form a water-mediated hydrogen bond with the protein, the N-cyclopropyl group of this compound likely prevents this interaction.[2][11] The proposed binding is instead stabilized by other interactions within the Qp site. The unusual N-cyclopropyl substitution pattern for an SDHI suggests an altered binding of ISY to the ubiquinone binding site.[11]

Experimental Protocols

Generalized Protocol for X-Ray Crystallography of a Small Molecule Fungicide

As the specific experimental protocol for obtaining the crystal structure of this compound is not publicly available, a generalized workflow for the single-crystal X-ray diffraction of a novel fungicide is presented below. This protocol is based on standard crystallographic techniques.

Caption: Generalized workflow for single-crystal X-ray crystallography.

Methodology:

-

Synthesis and Purification: this compound is synthesized and purified to >99% purity, as confirmed by techniques such as HPLC and NMR.

-

Crystallization:

-

Solvent Screening: A range of solvents and solvent mixtures are screened to find suitable conditions for crystal growth.

-

Crystal Growth: Single crystals are typically grown by slow evaporation of a saturated solution or by vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent.

-

-

X-ray Diffraction Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

-

X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine unit cell parameters and integrate reflection intensities.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares on F² to optimize the fit between the observed and calculated structure factors.

-

The final structure is validated using software tools to check for geometric and crystallographic consistency.

-

Signaling Pathway: Mode of Action

The primary mode of action of this compound is the inhibition of the succinate dehydrogenase enzyme complex in the fungal mitochondrial respiratory chain.

Caption: Mode of action of this compound as an SDHI.

Conclusion